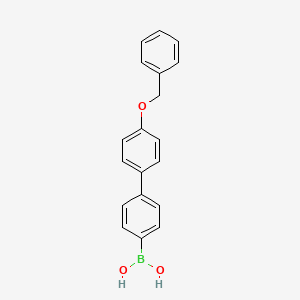

4-(4-Benzyloxyphenyl)benzeneboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

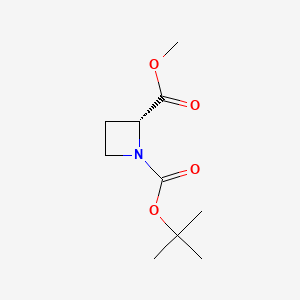

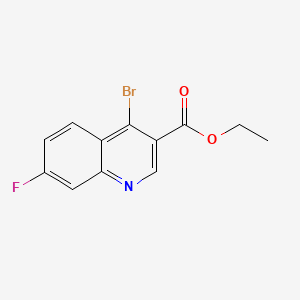

4-(4-Benzyloxyphenyl)benzeneboronic acid is a chemical compound with the molecular formula C19H17BO3 . It has a molecular weight of 304.15 . The IUPAC name for this compound is 4-(benzyloxy)-4’-(dihydroxyboryl)-1,1’-biphenyl .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was prepared and characterized . The synthesis involved several steps including esterification, oxidation, and other reactions .Molecular Structure Analysis

The molecular structure of 4-(4-Benzyloxyphenyl)benzeneboronic acid consists of a biphenyl core with a benzyloxy group and a dihydroxyboryl group attached to the phenyl rings . The InChI code for this compound is 1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.15 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique

Sensing Applications

4-(4-Benzyloxyphenyl)benzeneboronic acid: is utilized in sensing applications due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property is particularly useful in the development of sensors for detecting sugars and other biological analytes.

Biological Labelling

The compound’s interaction with diols also allows it to be used in biological labelling. It can be conjugated to biomolecules, providing a means to track biological processes or the location of specific molecules within cells .

Protein Manipulation and Modification

Researchers use 4-(4-Benzyloxyphenyl)benzeneboronic acid for protein manipulation and modification. By targeting the diol groups in glycoproteins, it can be used to alter protein function or stability .

Separation Technologies

In separation technologies, this boronic acid derivative can be employed to selectively bind and isolate glycoproteins and other diol-containing molecules from complex mixtures .

Development of Therapeutics

The ability to bind to diols also opens up possibilities for the development of therapeutics. For instance, it could be used to design molecules that target specific sugars on the surface of cancer cells .

Electrophoresis of Glycated Molecules

4-(4-Benzyloxyphenyl)benzeneboronic acid: can be used in the electrophoretic separation of glycated molecules, which is important in the study of diseases like diabetes where glycation plays a key role .

Analytical Methods

This compound is used to create microparticles and polymers that can be used in various analytical methods, including the controlled release of insulin, which is crucial for diabetes management .

Carbohydrate Chemistry and Glycobiology

Finally, in the field of carbohydrate chemistry and glycobiology, 4-(4-Benzyloxyphenyl)benzeneboronic acid plays a crucial role in the analysis, separation, protection, and activation of carbohydrates .

Orientations Futures

Boronic acids, including 4-(4-Benzyloxyphenyl)benzeneboronic acid, have potential applications in various fields due to their unique chemical properties . They can be used in the design of new drugs, sensors, and delivery systems . Therefore, further studies on these compounds could lead to the development of new promising drugs and technologies .

Propriétés

IUPAC Name |

[4-(4-phenylmethoxyphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKEFUYQWYPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzyloxyphenyl)benzeneboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)